molecular formula C11H9BF3NO3 B13049957 (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid

Cat. No.: B13049957
M. Wt: 271.00 g/mol
InChI Key: BTVHFXPCHIAGRI-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(trifluoromethyl)quinolin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a quinoline backbone substituted with methoxy (-OMe) and trifluoromethyl (-CF₃) groups at the 2- and 6-positions, respectively. The boronic acid (-B(OH)₂) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

Molecular Formula

C11H9BF3NO3

Molecular Weight

271.00 g/mol

IUPAC Name

[2-methoxy-6-(trifluoromethyl)quinolin-3-yl]boronic acid

InChI

InChI=1S/C11H9BF3NO3/c1-19-10-8(12(17)18)5-6-4-7(11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3

InChI Key

BTVHFXPCHIAGRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinolines.

Scientific Research Applications

Pharmaceutical Applications

The primary application of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid lies in its potential as an anticancer agent. Research indicates that it may inhibit specific biological targets associated with cancer progression.

Case Study: Inhibition of Homeodomain Interacting Protein Kinase 2 (HIPK2)
A study demonstrated that borylated quinolines, including this compound, can serve as precursors for developing HIPK2 inhibitors, which are promising candidates for treating various cancers. The synthesis involved a palladium-catalyzed borylation reaction, yielding high amounts of the desired products suitable for biological evaluation .

Synthetic Chemistry

The compound is valuable in synthetic chemistry due to its ability to participate in cross-coupling reactions, such as the Suzuki reaction. This reaction allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Table 1: Comparison of Borylated Compounds

Compound NameStructure TypeUnique Features
This compoundQuinoline-Boronic AcidCombines functionalities for unique reactivity
(3-Boronophenylboronic Acid)Boronic AcidUtilized for coupling reactions
(6-Trifluoromethylquinoline)QuinolineTrifluoromethyl substituent enhances reactivity

This table highlights the unique properties of this compound, which allow it to participate in a variety of synthetic pathways.

Material Science

In materials science, boronic acids have gained attention for their ability to form reversible covalent bonds with diols. This property is significant for applications in drug delivery systems and sensor technologies. The compound's structural features enhance its interactions with biological molecules, making it a candidate for developing smart materials that respond to environmental changes.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex facilitates the transfer of the aryl group from the boronic acid to the aryl halide, forming a new carbon-carbon bond. The methoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Heterocyclic Boronic Acids with Trifluoromethyl Substituents

Pyridine-Based Analogs
  • (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS 1429874-11-2): Structurally analogous but replaces quinoline with pyridine. Its molecular weight (220.94 g/mol) is lower than the quinoline derivative, impacting solubility and diffusion properties .
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid (CAS 205240-63-7):
    Substitutes methoxy with chlorine. The -Cl group is more electron-withdrawing than -OMe, increasing the boronic acid's Lewis acidity and reactivity in cross-couplings. However, steric hindrance from -Cl may reduce coupling efficiency compared to -OMe .
Phenyl-Based Analogs
  • (4-(Trifluoromethyl)phenyl)boronic Acid (CAS 1429874-11-2):
    Lacks a heterocyclic core, reducing steric complexity. The para-substituted -CF₃ enhances electron deficiency, improving reactivity in Suzuki reactions (e.g., 63–65% yields in meriolin synthesis) . However, the absence of a nitrogen atom limits coordination with biological targets like proteasomes .
  • 3,5-Di(trifluoromethyl)benzeneboronic Acid: Dual -CF₃ groups create strong electron deficiency, enabling high enantioselectivity (>95% e.e.) in Diels-Alder reactions. The meta-substitution pattern contrasts with the ortho/para positions in quinoline derivatives, affecting dimerization and hydrogen-bonding capabilities .

Substituent Position and Electronic Effects

  • Ortho vs. In contrast, para-substituted isomers show smaller angles (6.7°–23.4°), enhancing stability in solid-state matrices . The quinoline derivative’s -CF₃ at the 6-position (equivalent to para in phenyl systems) likely promotes planar conformations, favoring catalytic interactions.
  • Electron-Withdrawing vs. Donating Groups : Methoxy (-OMe) at the 2-position donates electron density via resonance, counterbalancing the -CF₃ group’s electron withdrawal. This balance may optimize the boronic acid’s acidity (pKa ~8–9) for efficient transmetalation in cross-couplings . Purely electron-deficient analogs (e.g., 4-CF₃PhB(OH)₂) achieve higher glycosylation yields (51%) due to enhanced electrophilicity .

Biological Activity

(2-Methoxy-6-(trifluoromethyl)quinolin-3-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a quinoline structure, along with a methoxy and trifluoromethyl group, enhances its reactivity and selectivity towards various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Quinoline Core : A bicyclic aromatic compound that contributes to its biological activity.
  • Methoxy Group : Enhances solubility and reactivity.
  • Trifluoromethyl Group : Imparts unique electronic properties that can influence binding interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The mechanism is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and metastasis.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. For instance, studies demonstrate that related quinoline derivatives can significantly reduce MMP activity, leading to decreased tumor progression .
  • Cell Viability Studies :
    • In vitro assays have been conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicate that the compound exhibits IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .
Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23110.5Inhibition of MMPs
HCT11612.3Induction of apoptosis
PC-315.0Disruption of mitochondrial function

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Covalent Bond Formation : As a boronic acid, it can form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property is exploited in drug delivery systems and biosensors .
  • Targeting Specific Pathways : The compound's interaction with various signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, is crucial for its anticancer effects. By modulating these pathways, it can induce apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells :
    • A recent study reported that treatment with this compound led to a significant decrease in cell viability at concentrations as low as 10 µM. Flow cytometric analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
  • Combination Therapy :
    • Investigations into combination therapies using this compound with other chemotherapeutic agents showed enhanced efficacy compared to monotherapy. This suggests a synergistic effect that could improve treatment outcomes for resistant cancer types .

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